molecular formula C16H12ClFN2O3 B5013957 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-fluorophenyl)acetamide

2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B5013957
M. Wt: 334.73 g/mol
InChI Key: SSSCKSDVUCRDDT-UHFFFAOYSA-N
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Description

2-(6-Chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-fluorophenyl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the benzoxazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Properties

IUPAC Name

2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O3/c17-10-5-6-14-13(7-10)20(16(22)9-23-14)8-15(21)19-12-4-2-1-3-11(12)18/h1-7H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSCKSDVUCRDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoxazine ring. One common synthetic route includes the reaction of 6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazine-4-yl with 2-fluorophenylamine under specific conditions to form the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzoxazines or other derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic properties, including potential use as an anti-inflammatory or antimicrobial agent.

  • Industry: Employed in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-(6-Chloro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)acetohydrazide

  • 4-[(6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid

  • Ethyl 2-(6-chloro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)acetate

Uniqueness: 2-(6-Chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-fluorophenyl)acetamide is unique due to its specific fluorophenyl group, which can impart distinct chemical and biological properties compared to similar compounds. This fluorine atom can enhance the compound's stability, reactivity, and binding affinity to biological targets.

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